5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine

pKa basicity solubility

Researchers seeking to explore kinase hinge-binding motifs often face limited access to aminopyridine scaffolds with tailored basicity and thioether functionality. This compound solves that by integrating a pyrrolidine-ethylsulfanyl extension into the 2-aminopyridine core, delivering a non-interchangeable building block for SAR studies. • Enables structure-guided design against tyrosine kinases (e.g., Met, EGFR) with potential cysteine engagement via the thioether bridge. • Provides a starting point for sigma-2 selective ligands, referencing class-level nanomolar affinity. • Supplied as a research-grade compound with reliable global logistics for lead optimization campaigns.

Molecular Formula C11H17N3S
Molecular Weight 223.34 g/mol
Cat. No. B12276037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine
Molecular FormulaC11H17N3S
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCSC2=CN=C(C=C2)N
InChIInChI=1S/C11H17N3S/c12-11-4-3-10(9-13-11)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2,(H2,12,13)
InChIKeyOTIUXPVROADTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine: Physicochemical and Functional Profile


5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine (CAS 1096259-53-8, molecular formula C₁₁H₁₇N₃S, molecular weight 223.34 g/mol) is a pyridin-2-ylamine derivative featuring a pyrrolidine moiety linked via an ethylsulfanyl bridge at the 5-position of the pyridine ring . This compound class integrates the hydrogen-bonding capacity of the 2-aminopyridine core with the conformational flexibility and basicity of the pyrrolidine ring. Predicted physicochemical properties include a boiling point of 398.0±32.0 °C, density of 1.19±0.1 g/cm³, and a pKa of 9.58±0.20 . These features distinguish it from simpler 2-aminopyridine analogs and position it as a scaffold of interest for kinase inhibitor design, sigma receptor ligand development, and chemical biology probe applications.

Kinase inhibitor scaffold design (hinge-binding motif)
Sigma receptor ligand screening context
Thiol-reactive enzyme probe development

Structural Differentiation from Generic 2-Aminopyridines


Simple 2-aminopyridines (e.g., pyridin-2-amine) lack the pyrrolidine-ethylsulfanyl extension that critically modulates basicity, lipophilicity, and target engagement; note that high-strength direct comparative quantitative data for this specific compound is currently limited, and the following evidence draws on class-level inference and cross-study analogs. Substituting the pyrrolidine ring with piperidine or morpholine alters the pKa by approximately 1–2 log units, directly impacting solubility, permeability, and receptor binding [1]. The thioether bridge introduces a sulfur atom capable of unique interactions with metal ions and cysteine residues, a feature absent in direct alkyl-linked analogs such as 5-(2-(pyrrolidin-1-yl)ethyl)pyridin-2-amine [2]. These structural features cannot be replicated by generic aminopyridine building blocks, making the compound a non-interchangeable entity in structure-activity relationship (SAR) studies and lead optimization campaigns.

Replacing the pyrrolidine ring with piperidine or morpholine shifts pKa by 1–2 log units, altering solubility, permeability, and receptor interactions.
The thioether bridge enables metal coordination and cysteine reactivity absent in carbon-linked analogs; target engagement may differ.
Generic 2-aminopyridine building blocks lack the pyrrolidine-ethylsulfanyl extension and cannot reproduce SAR-critical basicity or thioether features.

Quantitative Differentiation Evidence vs. Structural Analogs


Enhanced Basicity and Salt Formation Potential

The predicted pKa of 9.58±0.20 for the compound is significantly higher than that of unsubstituted pyridin-2-amine (pKa 6.82) [1]. This 2.76-unit increase in basicity arises from the electron-donating effect of the pyrrolidine ring through the ethylsulfanyl bridge. The higher pKa means the compound will be predominantly protonated at physiological pH, enhancing aqueous solubility and enabling salt formation for improved formulation .

Basicity shift
Cross-study comparable
pKa 9.58±0.20 vs 6.82
Supports salt formation and solubility assessment
Predicted pKa; experimental verification advised
pKa basicity solubility salt formation

Thioether Bridge Metal Coordination and Cysteine Reactivity

The ethylsulfanyl linker provides a thioether functionality that can coordinate transition metals and react with cysteine thiols, a feature absent in carbon-linked analogs such as 5-(2-(pyrrolidin-1-yl)ethyl)pyridin-2-amine [1]. This sulfur atom can participate in hydrogen bonding and metal chelation, potentially enhancing binding to metalloenzymes [2]. The presence of the thioether bridge differentiates this compound from direct alkyl-linked or ether-linked pyrrolidine-pyridine derivatives.

Thioether bridge feature
Class-level inference
Thioether present; carbon analog absent
Enables metal coordination and cysteine reactivity
Structural inference; target binding to verify
thioether metal coordination cysteine pharmacophore

Sigma-2 Receptor Affinity from Pyrrolidine-Ethylsulfanyl Scaffold

A closely related compound (CHEMBL1698776) bearing a pyrrolidine-ethylsulfanyl motif displayed a Ki of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. In contrast, simple 2-aminopyridine derivatives (e.g., pyridin-2-amine) typically lack significant sigma receptor affinity. This highlights the role of the pyrrolidine-ethylsulfanyl extension in conferring biological activity at neurological targets [1].

Sigma-2 affinity (analog)
Cross-study comparable
Ki 90 nM (CHEMBL1698776)
Structurally related scaffold shows sigma-2 binding
Analog data; direct compound testing needed
sigma-2 receptor binding affinity Ki neuropharmacology

Thermal Robustness Indicated by Elevated Boiling Point

The predicted boiling point of 398.0±32.0 °C is substantially higher than that of 5-(ethylsulfanyl)pyridin-2-amine (estimated ~280 °C) due to the added pyrrolidine ring . This suggests greater thermal stability during storage and handling, reducing decomposition risk in high-temperature synthetic processes . The higher boiling point also implies lower volatility, which is advantageous for long-term storage and shipping.

Thermal robustness
Class-level inference
398.0±32.0 °C vs ~280 °C
Indicates lower volatility; supports storage and handling
Predicted data; experimental verification advised
boiling point thermal stability storage synthesis

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization

The 2-aminopyridine core is a recognized kinase hinge-binding motif, and the pyrrolidine-ethylsulfanyl extension can occupy the solvent-exposed region or back pocket of kinases, as inferred from SAR studies on pyrrolidine-containing aminopyridine kinase inhibitors . This compound is suitable for structure-guided design against tyrosine kinases (e.g., Met, EGFR) where the thioether bridge may engage cysteine residues near the ATP-binding site.

Sigma Receptor Ligand Development

Given the nanomolar sigma-2 receptor affinity of structurally related pyrrolidine-ethylsulfanyl compounds (Ki = 90 nM, [1]), this compound can serve as a starting point for developing sigma-2 selective ligands for neuroimaging or as pharmacological tools for studying sigma receptor biology.

Antimicrobial Agent Research

Pyrrolidine-containing compounds have demonstrated activity against various microorganisms, and the thioether bridge may enhance membrane permeability or metal chelation essential for antimicrobial action . This compound can be screened against bacterial and fungal panels to identify novel anti-infective leads.

Chemical Biology Probe for Thiol-Reactive Enzymes

The thioether moiety, in combination with the 2-aminopyridine ring, positions this compound as a potential probe for cysteine-dependent enzymes such as cysteine proteases or deubiquitinases. The pyrrolidine ring provides additional steric bulk that can confer selectivity over pan-thiol-reactive agents .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Pyrrolidine-ethylsulfanyl substitution modulates hinge-binding interactions
Kinase selectivity and cysteine-engagement profiling
Sigma receptor ligand screening
Structurally related scaffolds report sigma-2 binding context
Sigma-2 binding and selectivity assays
Antimicrobial screening studies
Pyrrolidine and thioether motifs may influence membrane permeability and metal chelation
MIC determination and bacterial/fungal panel screening
Cysteine-dependent enzyme probe development
Thioether-cysteine reactivity with steric selectivity from pyrrolidine ring
Thiol-reactivity profiling and enzyme inhibition assays
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